Cas no 53018-26-1 (4,7-Methano-1H-indene,5-ethoxy-3a,4,5,6,7,7a-hexahydro-)

4,7-Methano-1H-indene,5-ethoxy-3a,4,5,6,7,7a-hexahydro- structure
53018-26-1 structure
Product name:4,7-Methano-1H-indene,5-ethoxy-3a,4,5,6,7,7a-hexahydro-
CAS No:53018-26-1
MF:C15H17N2OCl
MW:276.76128
CID:376882
PubChem ID:103720

4,7-Methano-1H-indene,5-ethoxy-3a,4,5,6,7,7a-hexahydro- Chemical and Physical Properties

Names and Identifiers

    • 4,7-Methano-1H-indene,5-ethoxy-3a,4,5,6,7,7a-hexahydro-
    • 1-(2-chlorophenyl)-4-(furan-2-ylmethyl)piperazine
    • 5-ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene
    • 9-Ethoxytricyclo(5.2.1.02,6)dec-3-ene
    • NS00057321
    • EINECS 258-298-5
    • 4,7-Methano-1H-indene, 5-ethoxy-3a,4,5,6,7,7a-hexahydro-
    • DTXSID20886025
    • EINECS 248-668-4
    • 27814-41-1
    • 53018-26-1
    • 5(Or 6)-ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene
    • SCHEMBL9613152
    • Inchi: InChI=1S/C12H18O/c1-2-13-12-7-8-6-11(12)10-5-3-4-9(8)10/h3,5,8-12H,2,4,6-7H2,1H3
    • InChI Key: MFSOXQKQXQKWST-UHFFFAOYSA-N
    • SMILES: CCOC1CC2CC1C3C2CC=C3

Computed Properties

  • Exact Mass: 178.13584
  • Monoisotopic Mass: 178.135765
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 9.2
  • Surface Charge: 0
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.02
  • Boiling Point: 240°Cat760mmHg
  • Flash Point: 92.3°C
  • PSA: 9.23

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